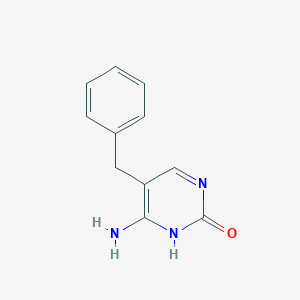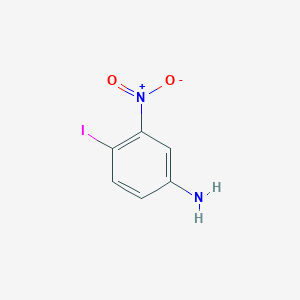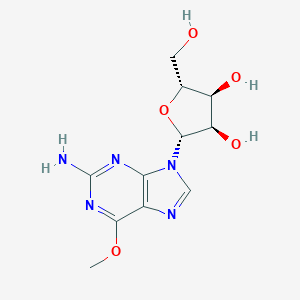
6-O-Methyl Guanosine
Overview
Description
6-O-Methyl Guanosine is a modified nucleoside derived from guanine, where a methyl group is attached to the oxygen atom at the sixth position. This compound is known for its role in various biological processes and has been extensively studied for its mutagenic and carcinogenic properties .
Mechanism of Action
Target of Action
6-O-Methyl Guanosine, also known as O-Methylguanosine, is a guanine derivative that primarily targets GTPases and modulator-resistant enzymes . It has been shown to inhibit the colony-forming ability in a malignant xeroderma pigmentosum cell line .
Mode of Action
This compound is a derivative of the nucleobase guanine, where a methyl group is attached to the oxygen atom . This modification causes it to base-pair with thymine rather than cytosine, leading to a G:C to A:T transition in DNA .
Biochemical Pathways
The neurobiological properties of guanosine, which include this compound, involve the activation of several intracellular signaling pathways and a close interaction with the adenosinergic system . This interaction stimulates neuroprotective and regenerative processes in the central nervous system .
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation .
Result of Action
Unrepaired this compound can lead to cell cycle arrest, sister chromatid exchange, or apoptosis . These effects are due to the interaction of the DNA mismatch repair pathway with this compound and also depend on signaling network activation, led by early ATM, H2AX, CHK1, and p53 phosphorylation .
Action Environment
Environmental factors such as the presence of alkylating agents can influence the action of this compound. These agents can cause the formation of this compound in DNA by alkylation of the oxygen atom of guanine . Alkylating agents are found in some foods and tobacco smoke, and are formed in the gastrointestinal tract, especially after consumption of red meat .
Biochemical Analysis
Biochemical Properties
6-O-Methyl Guanosine interacts with various biomolecules in biochemical reactions. For instance, it has been shown to interact with the enzyme O6-methylguanine-DNA methyltransferase (MGMT), which catalyzes the transfer of methyl groups from this compound and other methylated moieties of DNA to its own molecule, thereby repairing toxic lesions in a single-step reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit colony-forming ability in a malignant xeroderma pigmentosum cell line . Unrepaired this compound can also lead to cell cycle arrest, sister chromatid exchange, or apoptosis . These effects are due to the interaction of the DNA mismatch repair pathway with this compound, and also depend on signaling network activation, led by early ATM, H2AX, CHK1, and p53 phosphorylation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and enzymes. It base-pairs to thymine rather than cytosine, causing a G:C to A:T transition in DNA . This is formed in DNA by alkylation of the oxygen atom of guanine, most often by N-nitroso compounds (NOC) and sometimes due to methylation by other compounds such as endogenous S-adenosyl methionine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown that this compound at the first and third position of the codon decreases the accuracy of tRNA selection over time . The ribosome readily incorporates near-cognate aminoacyl-tRNAs (aa-tRNAs) by forming this compound-uridine codon-anticodon pairs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a rat model of focal permanent ischemia, systemic administration of this compound was effective only when administered immediately after stroke induction . Intranasal administration of this compound was effective even when the first administration was 3 h after stroke induction .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a part of the purinergic system, which are essential constituents of all living cells, exerting intracellular and extracellular signaling roles in diverse physiological processes .
Transport and Distribution
It is known that this compound accumulates in both DNA and RNA .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleic acids DNA and RNA, where it plays a crucial role in the process of DNA replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-O-Methyl Guanosine can be synthesized through the methylation of guanosine. One common method involves the use of methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-O-Methyl Guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can produce various substituted guanosine derivatives .
Scientific Research Applications
6-O-Methyl Guanosine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on nucleic acid structure and function.
Biology: The compound is studied for its role in DNA repair mechanisms and its mutagenic properties.
Medicine: Research focuses on its potential as a biomarker for certain cancers and its role in chemotherapy resistance.
Industry: It is used in drug design and target validation, particularly in the development of inhibitors for GTPases and modulator-resistant enzymes
Comparison with Similar Compounds
Similar Compounds
7-Methyl Guanosine: Another methylated guanosine derivative, but with the methyl group at the seventh position.
2’-O-Methyl Guanosine: Methylation occurs at the 2’-hydroxyl group of the ribose moiety.
6-Methoxy Guanine: Similar to 6-O-Methyl Guanosine but with a methoxy group instead of a methyl group
Uniqueness
This compound is unique due to its specific methylation at the oxygen atom of the sixth position, which significantly alters its base-pairing properties and biological effects. This specific modification makes it a valuable tool in studying mutagenesis, DNA repair, and the development of therapeutic agents .
Properties
IUPAC Name |
2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOXBSCIXZEQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34793-34-5, 7803-88-5, 121032-29-9 | |
| Record name | NSC132361 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC66381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, research suggests O-Methylguanosine plays a role in protein recognition. For instance, the catalytic domain of the enzyme TrmH, responsible for catalyzing the formation of Gm18 in tRNA, utilizes O-Methylguanosine as a recognition element for substrate binding. []
A: O-Methylguanosine, along with other modifications in tRNA, contributes to its thermostability in hyperthermophilic archaea like Thermococcus kodakarensis. This modification potentially stabilizes the tRNA structure and aids in its proper folding at high temperatures, crucial for survival in such extreme environments. []
A: Yes, O-Methylguanosine at position 18 (Gm18) in tRNA, along with m5U54 and Ψ55, significantly affects translation fidelity and efficiency in Escherichia coli. The absence of these three modifications leads to reduced growth rate, especially at high temperatures, codon misreading, and sensitivity to amino acid analogs. []
ANone: The molecular formula of O-Methylguanosine is C11H15N5O5, and its molecular weight is 281.26 g/mol.
A: O-Methylguanosine itself does not possess inherent catalytic properties. It serves as a substrate for methyltransferases involved in RNA modification, but it doesn't act as a catalyst. []
A: Yes, computational chemistry helps understand the impact of O-Methylguanosine on nucleoside structure. Studies show that O-Methylguanosine adopts a syn conformation around the glycosidic bond. This conformational preference, supported by molecular modeling, plays a role in the stability of the syn-8-nitroG·anti-G base pair. []
A: Yes, the 2′-hydroxyl group is crucial for optimal binding of O-Methylguanosine to RNA. Replacing it with a hydrogen atom, as in deoxyguanosine, or removing it entirely, as in dideoxyguanosine, reduces the binding affinity to the RNA. []
ANone: The provided research papers primarily focus on the biochemical and biophysical aspects of O-Methylguanosine, and do not delve into specific SHE regulations.
ANone: The provided research focuses on the biochemical properties and biological roles of O-Methylguanosine, with limited information available regarding its pharmacokinetics and pharmacodynamics.
ANone: The provided research primarily explores the fundamental roles of O-Methylguanosine in RNA structure and function, and doesn't directly assess its therapeutic efficacy in vitro or in vivo.
ANone: The provided research doesn't directly address resistance mechanisms or cross-resistance associated with O-Methylguanosine.
ANone: Information concerning the toxicity and safety profile of O-Methylguanosine is not extensively discussed in the provided research.
ANone: The provided research doesn't specifically explore drug delivery or targeting strategies related to O-Methylguanosine.
A: Yes, research suggests that altered levels of O-Methylguanosine, along with other modified nucleosides, in urine could potentially serve as biomarkers for diseases. For instance, significantly lower levels of O-Methylguanosine were found in the urine of patients with colorectal cancer compared to healthy individuals and patients with colorectal adenomas. [] Additionally, decreased urinary O-Methylguanosine levels were observed in patients with breast cancer. []
A: Yes, in autism spectrum disorder (ASD), elevated O-Methylguanosine levels were observed in children with mild and moderate deficits compared to neurotypical controls, suggesting a possible correlation between O-Methylguanosine levels and the severity of ASD. []
ANone: Several analytical methods are employed to characterize and quantify O-Methylguanosine. These include:
ANone: The provided research primarily focuses on the biochemical and biological aspects of O-Methylguanosine, and doesn't provide details regarding its environmental impact or degradation.
ANone: The research papers provided do not specifically focus on the dissolution and solubility properties of O-Methylguanosine.
A: While the provided research papers employ analytical techniques like HPLC-MS/MS and RIA for O-Methylguanosine quantification, they don't delve into the specifics of method validation parameters such as accuracy, precision, and specificity. [, , , , , , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8S,9S,10R,14S)-13-Ethyl-11-methylene-2,3,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(6H)-one](/img/structure/B23086.png)
![2-[(2Z)-3,7-dimethylocta-2,6-dienyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B23090.png)
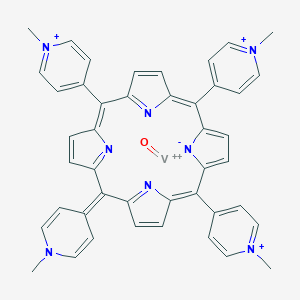

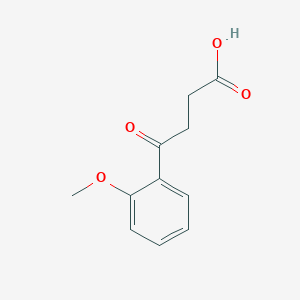
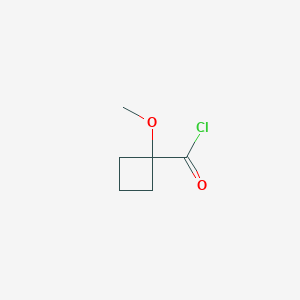
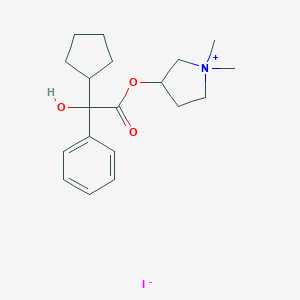
![ethyl (Z)-3-[3-ethoxy-4-hydroxy-5-(phenylsulfanylmethyl)phenyl]-2-methylsulfonylprop-2-enoate](/img/structure/B23099.png)
